Glycemic Efficacy of Exenatide QW vs. Semaglutide QW in Head-to-Head Trial (SUSTAIN-3)
In the 56-week SUSTAIN-3 head-to-head randomized controlled trial (n=813), once-weekly exenatide extended-release (2.0 mg) demonstrated an HbA1c reduction of 0.9%, which was significantly less than the 1.5% reduction achieved with once-weekly semaglutide (1.0 mg), establishing that exenatide QW provides moderate glycemic efficacy relative to the most potent GLP-1 receptor agonist [1]. This difference of 0.6% in HbA1c reduction is both statistically significant (p<0.0001) and clinically meaningful, directly informing the selection of exenatide QW for scenarios where maximum glycemic reduction is not the sole or primary objective.
| Evidence Dimension | HbA1c reduction from baseline at 56 weeks |
|---|---|
| Target Compound Data | 0.9% (Exenatide ER 2.0 mg once weekly) |
| Comparator Or Baseline | 1.5% (Semaglutide 1.0 mg once weekly) |
| Quantified Difference | -0.6 percentage points (p<0.0001) |
| Conditions | 56-week, randomized, open-label, active-controlled, parallel-group, multinational phase 3a trial (SUSTAIN-3); n=813 adults with T2D inadequately controlled on 1-2 oral antidiabetic drugs; baseline HbA1c 8.3% |
Why This Matters
This quantitative differentiation informs procurement decisions when a research protocol or clinical formulary requires a GLP-1 receptor agonist with moderate, rather than maximal, HbA1c-lowering potency, or when weight loss is not the primary endpoint.
- [1] Ahmann AJ, Capehorn M, Charpentier G, et al. Efficacy and safety of once-weekly semaglutide versus exenatide ER in subjects with type 2 diabetes (SUSTAIN 3): a 56-week, open-label, randomized clinical trial. Diabetes Care. 2018;41(2):258-266. doi:10.2337/dc17-0417 View Source
